1beta-Hydroxy-beta-eudesmol

Overview

Description

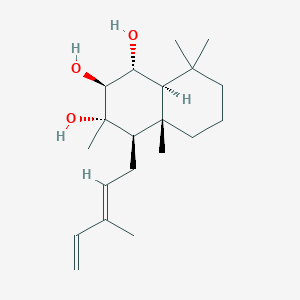

1β-Hydroxy-β-eudesmol is a sesquiterpenoid alcohol with a unique molecular structure and properties that have attracted considerable interest in the fields of organic chemistry and pharmacology. This compound is a derivative of β-eudesmol, distinguished by the presence of a hydroxy group at the 1β position.

Synthesis Analysis

The synthesis of 1β-Hydroxy-β-eudesmol derivatives has been explored through various chemical strategies. A notable approach involves the use of the Sharpless asymmetric dihydroxylation as a key reaction to introduce hydroxy groups into the sesquiterpene skeleton (Chen et al., 1998). Another innovative method for introducing a C-1 hydroxy group on the decalin ring system, starting from (-)-carvone and utilizing substrate-controlled Mukaiyama aldol reaction and alkaline cyclization, highlights the versatility of synthetic strategies for accessing 1β-hydroxy-eudesmane skeletons (Zheng et al., 2004).

Molecular Structure Analysis

The molecular structure of β-eudesmol derivatives, including 1β-Hydroxy-β-eudesmol, has been elucidated using various spectroscopic methods. These compounds typically feature a sesquiterpene backbone with distinct functional groups that contribute to their chemical behavior and biological activity. X-ray structural analysis has confirmed the molecular structures of these compounds, providing insight into their three-dimensional configurations (Zheng et al., 2004).

Chemical Reactions and Properties

β-Eudesmol and its derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, microbiological conversion by Rhizopus stolonifer has been shown to biotransform β- and γ-eudesmol mixtures, leading to hydroxylated metabolites with potentially altered pharmacological properties (Maatooq & Hoffmann, 2002).

Scientific Research Applications

Antibacterial and Cytotoxic Properties

1β-Hydroxy-β-eudesmol, a sesquiterpene, has demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus. Additionally, certain compounds related to 1β-Hydroxy-β-eudesmol showed cytotoxic activity against human hepatoma, cervical carcinoma, and murine melanoma cells, hinting at its potential in cancer treatment research (Han et al., 2005).

Neurological Function Enhancement

β-Eudesmol, closely related to 1β-Hydroxy-β-eudesmol, induced neurite extension in rat pheochromocytoma cells, which was accompanied by an increase in intracellular calcium concentration and phosphorylation of both mitogen-activated protein kinase (MAPK) and cAMP-responsive element binding protein. This suggests its potential role in enhancing neuronal function and aiding in understanding the mechanisms of neuronal differentiation (Obara et al., 2002).

Safety and Hazards

Mechanism of Action

- Anti-Inflammatory Effects : 1β-Hydroxy-β-eudesmol may inhibit inflammatory pathways. It could interfere with NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and other transcription factors involved in inflammation .

- Senescence Inhibition : The compound shows senescence-hindering capacity in dermal fibroblast cells, suggesting it may impede aging processes .

- Downstream Effects : By inhibiting NF-κB and promoting anti-inflammatory genes (such as interleukin-10), 1β-Hydroxy-β-eudesmol likely affects multiple cellular pathways. These include those related to immune response, cell survival, and tissue homeostasis .

- Molecular and Cellular Effects : The compound’s action likely influences gene expression, protein synthesis, and cellular responses. Further studies are needed to elucidate specific molecular effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

1beta-Hydroxy-beta-eudesmol plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with several enzymes and proteins, including nuclear factor-kappa B (NF-κB), superoxide dismutase 1 (SOD1), and catalase (CAT). These interactions are crucial for its anti-inflammatory effects, as this compound inhibits NF-κB activity, reducing the expression of pro-inflammatory cytokines such as interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human dermal fibroblasts, it enhances cell viability and reduces oxidative stress-induced damage. It influences cell signaling pathways by inhibiting NF-κB, leading to decreased expression of matrix metalloproteinase 1 (MMP1) and increased expression of tissue inhibitors of metalloproteinase 1 (TIMP-1). These changes help preserve the extracellular matrix and prevent collagen degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. Additionally, this compound enhances the expression of antioxidant enzymes such as SOD1 and CAT, which help mitigate oxidative stress. These molecular interactions contribute to its anti-inflammatory and cell-preserving properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its efficacy in reducing oxidative stress and inflammation. Long-term studies indicate that this compound continues to exert protective effects on cellular function, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and neuroprotective effects without significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity, have been reported. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as SOD1 and CAT, enhancing their activity and promoting the detoxification of reactive oxygen species. These interactions help maintain cellular redox balance and protect against oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and skin, where it exerts its therapeutic effects .

Subcellular Localization

This compound is localized in different subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with nuclear localization being crucial for its interaction with NF-κB and modulation of gene expression. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .

properties

IUPAC Name |

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOLOUZWNJHZLN-QVHKTLOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(=C)CCC2O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H](C[C@H]1C(=C)CC[C@H]2O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/no-structure.png)